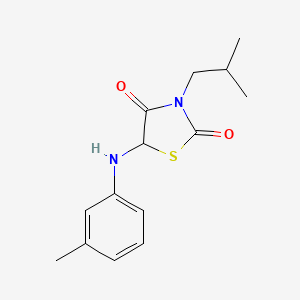

3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

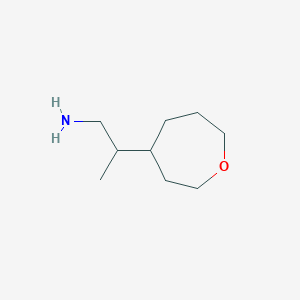

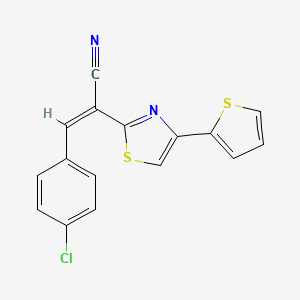

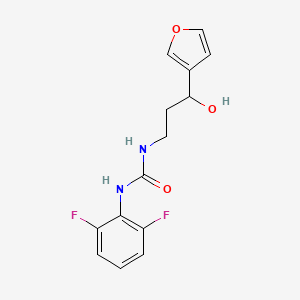

“3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione” is a chemical compound with the molecular formula C14H18N2O2S and a molecular weight of 278.37. It is a derivative of thiazolidine, a five-membered heterocyclic compound containing one nitrogen and one sulfur atom . Thiazolidine motifs are present in diverse natural and bioactive compounds and have been of great interest for interdisciplinary research .

Synthesis Analysis

Thiazolidinediones, including “this compound”, can be synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . A convenient approach to synthesize 3-m-tolyl-5-arylidene-2,4-thiazolidinediones (TZDs) derivatives has been reported, which involves two steps with moderate to good yield using morpholine as a catalyst .Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazolidine core, which is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .Applications De Recherche Scientifique

Thiazolidine-2,4-dione Derivatives in Medicinal Chemistry

Thiazolidine-2,4-dione derivatives are explored for their potential in creating drug-like molecules due to their versatile medicinal chemistry applications. The synthesis processes, including alkylation and Knoevenagel condensation, produce novel non-condensed thiazolidine-2,4-dione-bearing derivatives. These compounds are characterized using advanced techniques such as NMR, LC-MS spectra, and X-ray diffraction, indicating their promise in drug development and chemical research (Holota et al., 2022).

Antimicrobial and Antifungal Activities

Some thiazolidine-2,4-dione derivatives exhibit antimicrobial and antifungal properties. Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives have been synthesized and tested against a variety of bacterial and fungal strains. These compounds demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, highlighting their potential in developing new antimicrobial agents (Abd Alhameed et al., 2019).

Molecular Design for Hypoglycemic Activity

Imidazopyridine thiazolidine-2,4-diones, designed and synthesized from corresponding pyridines, have shown significant hypoglycemic activity. These compounds are evaluated for their impact on insulin-induced adipocyte differentiation and hypoglycemic activity in vivo, demonstrating the structural and functional versatility of the thiazolidine-2,4-dione core in designing compounds with potential metabolic disorder treatments (Oguchi et al., 2000).

Synthesis and Structural Exploration

The synthesis and structural exploration of thiazolidine-2,4-dione derivatives involve detailed characterization and comparison between experimental and theoretical calculations. Studies on compounds such as racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione reveal high thermal stability and provide insights into molecular geometry optimization, contributing to the understanding of these compounds' physical and chemical properties (Prasad et al., 2018).

Biological Activity and Green Synthesis

The biological activities of thiazolidine-2,4-dione derivatives, including antimicrobial, antifungal, and potential antitumor effects, are under continuous investigation. Moreover, the green synthesis of these compounds aligns with the environmental and sustainability goals in medicinal chemistry, showcasing the adaptability and potential of thiazolidine-2,4-dione derivatives in addressing a range of biological and ecological concerns (Santos et al., 2018).

Orientations Futures

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Mécanisme D'action

Target of Action

The primary targets of 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione are the PPAR-γ receptors and cytoplasmic Mur ligases . The PPAR-γ receptors play a crucial role in improving insulin resistance, while the cytoplasmic Mur ligases are essential for the antimicrobial action of the compound .

Mode of Action

This compound interacts with its targets in a specific manner. It exhibits its hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . For its antimicrobial action, it works by inhibiting cytoplasmic Mur ligases . Additionally, it exhibits antioxidant action by scavenging reactive oxygen species (ROS) .

Biochemical Pathways

The compound affects several biochemical pathways. The activation of PPAR-γ receptors leads to improved insulin sensitivity, thus affecting the insulin signaling pathway . The inhibition of cytoplasmic Mur ligases disrupts the bacterial cell wall synthesis, thereby affecting the bacterial growth pathway . The scavenging of ROS affects the oxidative stress pathways .

Pharmacokinetics

The thiazolidine derivatives are known to have good selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

The result of the action of this compound is multifaceted. It improves insulin resistance, thus helping in the management of diabetes . It inhibits the growth of bacteria, thus exhibiting antimicrobial activity . It also scavenges ROS, thereby exhibiting antioxidant activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound’s diverse applications in medical, environmental, and industrial research suggest that it may be designed to function effectively in a variety of environments.

Analyse Biochimique

Biochemical Properties

Thiazolidine motifs, including 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione, play a central role in the biological functioning of several essential molecules

Cellular Effects

The cellular effects of this compound are not well-documented in the available literature. Thiazolidine derivatives are known to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-documented in the available literature. Thiazolidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

5-(3-methylanilino)-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-9(2)8-16-13(17)12(19-14(16)18)15-11-6-4-5-10(3)7-11/h4-7,9,12,15H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHPMYWCLLMGFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2E)-2-{[(E)-1-cyano-2-(dimethylamino)vinyl]thio}-3-(dimethylamino)acrylate](/img/structure/B2969931.png)

![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B2969940.png)

![8-fluoro-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2969946.png)

![2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2969949.png)